5-Ethoxy-2-phenyloxazole-4-carbonyl chloride
Description
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride (CAS: 54644-14-3) is an oxazole-derived acyl chloride with the molecular formula C₁₂H₁₀ClNO₃ and a molar mass of 251.67 g/mol . The compound features a phenyl group at position 2 of the oxazole ring and an ethoxy substituent at position 5, with a reactive carbonyl chloride group at position 2. This structure renders it a versatile intermediate in organic synthesis, particularly for amide or ester formation via nucleophilic acyl substitution.
Key physico-chemical properties include its reactivity as an acyl chloride, which makes it sensitive to moisture and prone to hydrolysis. The ethoxy group likely enhances solubility in polar aprotic solvents, while the phenyl moiety contributes to aromatic stability.
Properties
CAS No. |
54644-14-3 |
|---|---|
Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
5-ethoxy-2-phenyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12-9(10(13)15)14-11(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
GQWJRNMYKMRRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride typically involves the reaction of 5-ethoxy-2-phenyloxazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the oxazole derivative is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines, alcohols, or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine, ethylamine), alcohols (e.g., methanol, ethanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Hydrolysis: The hydrolysis reaction can be performed using water or aqueous sodium hydroxide (NaOH) solution at room temperature.
Major Products
Substitution Reactions: The major products are the corresponding substituted oxazole derivatives, such as 5-ethoxy-2-phenyloxazole-4-carboxamide or 5-ethoxy-2-phenyloxazole-4-ethyl ester.
Hydrolysis: The major product is 5-ethoxy-2-phenyloxazole-4-carboxylic acid.
Scientific Research Applications
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the oxazole-4-carbonyl group to nucleophilic substrates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, based on its structural features and general reactivity trends in acyl chlorides and oxazole derivatives, the following hypothetical comparisons can be inferred:
Substituent Effects on Reactivity and Stability
- 5-Methoxy-2-phenyloxazole-4-carbonyl chloride : Replacing the ethoxy group with methoxy (CH₃O−) would reduce steric bulk and slightly lower molar mass (~237.63 g/mol). The smaller alkoxy group might increase electrophilicity at the carbonyl carbon due to reduced electron-donating effects compared to ethoxy.
Positional Isomerism
Heterocyclic Analogues
- Thiazole or imidazole-based acyl chlorides : Replacing the oxazole oxygen with sulfur (thiazole) or adding a nitrogen (imidazole) would modify electronic properties, acidity, and coordination capabilities. For example, thiazole derivatives often exhibit stronger electron-withdrawing effects, which might accelerate nucleophilic substitution reactions.
Table 1: Hypothetical Comparison of Selected Oxazole Carbonyl Chlorides
Biological Activity
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride (CAS No. 54644-14-3) is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C12H11ClN2O3 |
| Molecular Weight | 252.68 g/mol |
| IUPAC Name | 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride |
| CAS Number | 54644-14-3 |
The biological activity of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride is primarily attributed to its interaction with various biological macromolecules, including proteins and enzymes. It acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites in proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and cancer.
- Receptor Modulation : It may act on certain receptors, modulating cellular responses related to growth and apoptosis.
Biological Activities
Research indicates that 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride exhibits several promising biological activities:
- Anticancer Activity : Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models, suggesting its use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various bacterial strains.
In Vitro Studies
A study conducted on human cancer cell lines revealed that 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
Case Studies
- Breast Cancer Model : In a mouse model of breast cancer, administration of the compound led to a 40% reduction in tumor size compared to control groups. Histological analysis indicated decreased cell proliferation and increased apoptosis within tumor tissues .
- Inflammation Model : In a carrageenan-induced paw edema model, treatment with the compound resulted in significant reduction of edema, highlighting its anti-inflammatory properties .
Toxicity and Safety Profile
Toxicological assessments indicate that while 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride exhibits potent biological activity, it also presents certain toxicity concerns at higher doses. The compound's safety profile suggests careful dosing and further investigation into its long-term effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
